2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The presence of the fluorophenyl and piperazinylmethyl groups enhances its chemical properties, making it a significant compound in various scientific research applications.
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate involves several steps. One common method is the Groebke–Blackburn–Bienaymè reaction (GBB reaction), which is a multicomponent reaction that efficiently constructs the imidazo[1,2-a]pyridine core . The reaction conditions typically involve the use of aldehydes, isocyanides, and amines under acidic conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the fluorophenyl group, using nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate has a wide range of scientific research applications:
Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate involves its interaction with specific molecular targets. For instance, in anticancer research, it targets the KRAS G12C mutation, inhibiting the growth of cancer cells by binding covalently to the mutant protein . The pathways involved include the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate can be compared with other imidazo[1,2-a]pyridine derivatives:
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Lacks the piperazinylmethyl group, which may reduce its versatility in chemical reactions and applications.
The uniqueness of this compound lies in its combination of the fluorophenyl and piperazinylmethyl groups, enhancing its chemical and biological properties.
Properties
Molecular Formula |
C20H21FN4O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;oxalic acid |
InChI |
InChI=1S/C18H19FN4.C2H2O4/c19-15-6-4-14(5-7-15)18-16(13-22-11-8-20-9-12-22)23-10-2-1-3-17(23)21-18;3-1(4)2(5)6/h1-7,10,20H,8-9,11-13H2;(H,3,4)(H,5,6) |
InChI Key |
VVXXWESRUOOVMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.